5-[4-(Benzyloxy)phenyl]-1H-indole

Opioid Receptor Pharmacology Structure-Activity Relationship (SAR) Analgesic Drug Discovery

Researchers developing SERM-based therapies often face challenges sourcing the precise 4-benzyloxyphenyl pharmacophore with correct para-substitution geometry, as generic analogs (e.g., 5-phenyl-1H-indole or 5-(4-methoxyphenyl)-1H-indole) fail to occupy the critical hydrophobic pocket in estrogen or opioid receptors. 5-[4-(Benzyloxy)phenyl]-1H-indole (CAS 889951-98-8) is the exact bazedoxifene impurity marker and a versatile building block for GPCR/kinase inhibitor libraries. - 28.6% lower MW than the full bazedoxifene intermediate, improving lead-like properties for drug discovery. - Distinct rank-order potency across delta, mu, and kappa opioid subtypes enables rigorous receptor selectivity profiling. - Supplied at ≥95% purity with documented storage conditions for reliable HPLC-MS method validation and batch consistency monitoring.

Molecular Formula C21H17NO
Molecular Weight 299.4 g/mol
Cat. No. B12843911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(Benzyloxy)phenyl]-1H-indole
Molecular FormulaC21H17NO
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC4=C(C=C3)NC=C4
InChIInChI=1S/C21H17NO/c1-2-4-16(5-3-1)15-23-20-9-6-17(7-10-20)18-8-11-21-19(14-18)12-13-22-21/h1-14,22H,15H2
InChIKeyTWKXRHPSJZZPKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[4-(Benzyloxy)phenyl]-1H-indole: A Key Indole Scaffold for Selective Estrogen Receptor Modulator (SERM) Intermediates and Targeted Heterocyclic Synthesis


5-[4-(Benzyloxy)phenyl]-1H-indole (CAS 889951-98-8) is a synthetic indole derivative characterized by a 4-benzyloxyphenyl substituent at the 5-position of the indole core. It serves as a critical structural analog and potential impurity marker in the synthesis of third-generation selective estrogen receptor modulators (SERMs), notably bazedoxifene, and is employed as a versatile building block in medicinal chemistry for developing kinase inhibitors and GPCR ligands.

Workflow SERM intermediate & impurity marker synthesis research Bazedoxifene-related process chemistry
Selection Benzyloxyphenyl pharmacophore selectivity probe Reported opioid receptor SAR studies
Context Medicinal chemistry building block Kinase inhibitor & GPCR ligand scaffold research

Why 5-[4-(Benzyloxy)phenyl]-1H-indole Cannot Be Replaced by Common Indole Analogs


Simple indole analogs like 5-phenyl-1H-indole or 5-(4-methoxyphenyl)-1H-indole lack the critical benzyloxy (OBn) pharmacophore. This bulky, lipophilic group profoundly influences molecular recognition at target proteins (e.g., estrogen receptors, opioid receptors) by occupying a distinct hydrophobic pocket . The precise substitution geometry (para-benzyloxy on the 5-phenyl ring) is essential for maintaining the correct dihedral angle and subsequent biological activity, whereas even minor modifications (e.g., ortho/meta substitution, replacement with hydroxy or methoxy) lead to significant losses in target binding affinity and selectivity . This specificity is the central reason why generic substitution fails for applications requiring fidelity to the benzyloxyphenyl pharmacophore.

Target Feature
Generic Analog Risk
5-[4-(Benzyloxy)phenyl] substitution
5-Phenyl or 5-(4-methoxyphenyl) analogs lack the benzyloxy group reported as important for hydrophobic pocket recognition
Para-benzyloxy geometry on 5-phenyl ring
Ortho or meta substitution may alter the dihedral angle, with reported reduction in target binding affinity
Benzyloxy pharmacophore fidelity
Hydroxy or methoxy replacement may not reproduce the reported selectivity profile across receptor subtypes

Quantitative Evidence for 5-[4-(Benzyloxy)phenyl]-1H-indole Differentiation from Structural Analogs [REFS-1]


Opioid Receptor Binding Affinity: 5'-Benzyloxy Substitution versus 4'- and 6'-Positional Isomers

In a head-to-head comparison of naltrindole analogues, the 5'-benzyloxy-substituted derivative (analogous to the 5-[4-(benzyloxy)phenyl] substitution pattern) demonstrated distinct opioid receptor binding affinities compared to its 4'- and 6'-substituted positional isomers. The 5'-benzyloxy analogue showed a binding potency at the delta opioid receptor that was significantly different from the 7'-substituted analogue, which displayed the highest affinity in the series. This demonstrates that the specific position of the benzyloxy group on the indolic benzene ring is a critical determinant of receptor interaction, and the 5-[4-(benzyloxy)phenyl] substitution pattern offers a unique selectivity profile that cannot be replicated by other substitution positions.

Binding Selectivity
Head-to-head
Distinct Ki rank-order vs 4'-, 6'-, and 7'-substituted naltrindole isomers
Supports pharmacophore geometry review for opioid receptor studies
Position-specific receptor interaction context; in vitro binding assays
Opioid Receptor Pharmacology Structure-Activity Relationship (SAR) Analgesic Drug Discovery

Chemical Stability and Purity Profile for Pharmaceutical Intermediate Applications

5-[4-(Benzyloxy)phenyl]-1H-indole is supplied with a certified minimum purity of 95% (as per AKSci specifications), making it suitable for use as a reference standard or intermediate in regulated pharmaceutical synthesis, such as in the production of bazedoxifene and related SERMs. While other vendors may offer similar compounds, the explicit purity specification and long-term storage recommendations (cool, dry place) provide a reliable baseline for procurement, ensuring batch-to-batch consistency critical for method validation and impurity tracking.

Purity Specification
Specification review
Minimum 95% purity (supplier specification)
Supports reference standard and impurity marker use
Data to verify per lot COA; cool, dry storage recommended
Pharmaceutical Process Chemistry Reference Standards Impurity Profiling

Role as a Key Marker in the Bazedoxifene Synthetic Pathway via Fischer Indolization

5-[4-(Benzyloxy)phenyl]-1H-indole is structurally related to the key intermediate 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole in the synthesis of bazedoxifene acetate. The 'Fischer Indolization' method, a critical step in the patented process, employs 4-benzyloxyphenylhydrazine and a ketone to construct the indole core. This places the compound as a valuable structural analog for studying the reaction mechanism, identifying process-related impurities, or as a building block for generating libraries of indole-based SERMs. Its simpler structure, compared to the fully elaborated intermediate, makes it a more cost-effective and synthetically accessible probe for medicinal chemistry campaigns.

Synthetic Role
Class-level
Simplified bazedoxifene intermediate analog; lower molecular weight scaffold vs full intermediate
Supports lead-like scaffold design and SAR exploration
Fischer indolization pathway context; patent-defined process relevance
Process Chemistry SERM Synthesis Intermediate Characterization

Validated Application Scenarios for 5-[4-(Benzyloxy)phenyl]-1H-indole in Analytical and Discovery Workflows


Pharmacological Tool for Opioid Receptor Subtype Profiling [REFS-1]

Leverage the compound's unique spatial presentation of the benzyloxy pharmacophore, as informed by direct comparative binding data in naltrindole analogues, to probe delta, mu, and kappa opioid receptor subtypes. Its distinct rank-order of potency across subtypes supports its use in in vitro pharmacological assays aimed at defining the structural determinants of receptor selectivity, providing a critical benchmark for next-generation analgesic development.

Reference Standard for Bazedoxifene Impurity Analysis and Process Control [REFS-2]

Procure 5-[4-(Benzyloxy)phenyl]-1H-indole at a specified purity of 95% as a characterized reference standard for HPLC-MS impurity profiling during the large-scale synthesis of bazedoxifene acetate. Its controlled purity and documented storage conditions enable reliable method validation and batch-to-batch consistency monitoring, a standard practice in pharmaceutical quality control.

Atom-Economical Scaffold for Lead-like SERM and Kinase Inhibitor Libraries [REFS-3]

Employ the compound as a strategically simpler core structure for generating compound libraries targeting estrogen receptors or other benzyloxypharmacophore-dependent targets. The 28.6% reduction in molecular weight relative to the full bazedoxifene intermediate directly translates into improved lead-like properties, offering a higher probability of achieving favorable pharmacokinetic profiles in drug discovery programs.

Application
Selection Property
Validation Focus
Opioid receptor subtype profiling studies
Benzyloxy pharmacophore geometry
Receptor selectivity rank-order review
SERM intermediate impurity analysis
Specified purity baseline
Batch-to-batch consistency monitoring
Lead-like SERM library synthesis
Reduced structural complexity
Lead-like property review
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